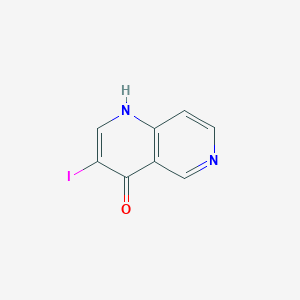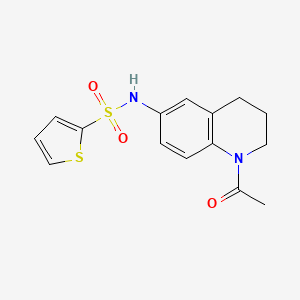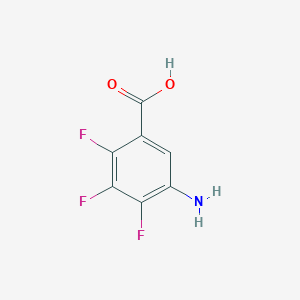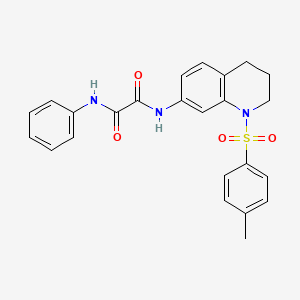![molecular formula C14H27NO3 B2641306 [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol CAS No. 956763-68-1](/img/structure/B2641306.png)
[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol” is a chemical compound with the CAS number 956763-68-1 . Its molecular formula is C14H27NO3 and it has a molecular weight of 257.37 .
Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 348.8±32.0 °C and its predicted density is 1.06±0.1 g/cm3 . The predicted pKa (acid dissociation constant) is 15.22±0.10 .Aplicaciones Científicas De Investigación
Transdermal Exposure to Methanol
A study by Vural (2019) discusses transdermal methanol intoxication, emphasizing the need for prompt diagnosis and treatment to avoid severe outcomes from methanol exposure. This highlights the importance of understanding various exposure pathways of methanol-related compounds in scientific research and safety considerations (Vural, 2019).
Methanol Poisoning and Treatment
Several studies focus on methanol poisoning, its treatment, and the use of fomepizole (4-methylpyrazole) as a potential antidote. These studies provide insights into the management of methanol toxicity and the importance of early treatment, which could be relevant when considering the toxicological aspects of related chemical compounds:
- Brown et al. (2001) discuss the use of fomepizole in treating methanol toxicity in children, highlighting the potential of this treatment in pediatric populations (Brown et al., 2001).
- Jacobsen et al. (1988) and (1996) study the safety and interactions of 4-methylpyrazole, suggesting its potential as a treatment for methanol and ethylene glycol intoxications, and its interactions with ethanol (Jacobsen et al., 1988; Jacobsen et al., 1996).
- Baud et al. (1986) report cases of accidental ethylene glycol poisoning treated with 4-methylpyrazole, suggesting its therapeutic potential when administered early during the course of intoxication (Baud et al., 1986).
Propiedades
IUPAC Name |
[3,5-bis(2-methylpropyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-10(2)5-12-15-13(6-11(3)4)18-9-14(15,7-16)8-17-12/h10-13,16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIBOVJKLKXJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1N2C(OCC2(CO1)CO)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one](/img/structure/B2641223.png)



![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2641228.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641229.png)
![5-(3-fluoro-4-methylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2641231.png)
![Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2641232.png)

![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)


![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641241.png)

